Isomeric Ring-Fusion Comparison: [3,4-d] vs. [4,3-d], [3,2-d], and [2,3-d] Pyridopyrimidines for EGFR Inhibition
In a systematic head-to-head comparison of all four possible pyrido[d]pyrimidine ring-fusion isomers bearing a 6‑(methylamino) substituent, the pyrido[3,4‑d]pyrimidine scaffold exhibited the highest EGFR inhibitory potency, with 6‑(methylamino)pyrido[3,4‑d]pyrimidine (7f) achieving an IC₅₀ of 0.008 nM. This is 16‑fold more potent than the corresponding 7‑(methylamino)pyrido[4,3‑d]pyrimidine (5f) at 0.13 nM, and substantially more potent than compounds from the [3,2‑d] and [2,3‑d] series, where potency decreased significantly [1]. The comparator quinazoline parent compound 3 had an IC₅₀ of 0.029 nM, confirming that the [3,4‑d] scaffold can surpass even the established quinazoline privileged structure.
| Evidence Dimension | In vitro EGFR tyrosine kinase inhibition (isolated enzyme assay) |
|---|---|
| Target Compound Data | 6‑(methylamino)pyrido[3,4‑d]pyrimidine (7f): IC₅₀ = 0.008 nM |
| Comparator Or Baseline | 7‑(methylamino)pyrido[4,3‑d]pyrimidine (5f): IC₅₀ = 0.13 nM; quinazoline 3: IC₅₀ = 0.029 nM; [3,2‑d] and [2,3‑d] series had substantially lower potency |
| Quantified Difference | 16‑fold more potent than the nearest pyridopyrimidine isomer (0.008 vs. 0.13 nM); 3.6‑fold more potent than the quinazoline comparator (0.008 vs. 0.029 nM) |
| Conditions | Isolated EGFR kinase; ATP‑competitive binding assay using [γ‑³²P]ATP; recombinant EGFR enzyme |
Why This Matters
For EGFR‑targeted programs, selecting the [3,4‑d] isomer over alternative ring fusions can provide a 16‑fold potency advantage at the isolated enzyme level, directly translating to higher target engagement at lower concentrations.
- [1] Rewcastle, G. W.; Murray, D. K.; Elliott, W. L.; et al. Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]-pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. J. Med. Chem. 1996, 39 (9), 1823–1835. View Source
